Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate

Description

Introduction to Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate

The compound belongs to the class of quaternary ammonium salts, which are widely studied for their surfactant properties and applications in industrial chemistry. Its structure integrates a triethylammonium core modified with an octanoyloxyethyl group and an ethyl sulfate counterion, contributing to its amphiphilic behavior.

Chemical Nomenclature and Structural Identification

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, as per IUPAC guidelines, is triethyl[2-[(1-oxooctyl)oxy]ethyl]ammonium ethyl sulphate . Breaking this down:

- Triethylammonium : Indicates a central nitrogen atom bonded to three ethyl groups.

- [2-[(1-oxooctyl)oxy]ethyl] : Specifies an ethyl chain substituted at the second carbon with an octanoyloxy group (CH3(CH2)6COO−).

- Ethyl sulphate : The counterion, comprising an ethyl group linked to a sulfate moiety (SO4^2−).

This nomenclature aligns with the rules for quaternary ammonium salts, prioritizing the cationic ammonium center followed by the anionic sulfate component.

Molecular Formula and Structural Isomerism

The molecular formula of the compound is C18H39NO6S , derived from:

- Cation : C13H30NO2 (triethyl[2-[(1-oxooctyl)oxy]ethyl]ammonium)

- Anion : C2H5SO4 (ethyl sulfate)

Structurally, the compound exhibits limited isomerism due to the fixed positions of the ethyl and octanoyloxy groups. The sulfate group’s tetrahedral geometry further restricts stereoisomeric possibilities.

CAS Registry Number and Regulatory Classification Codes

- CAS Registry Number : 98072-08-3.

- EC Number : 308-458-6 (European Community identifier).

- UNII : 4KWF392PSU (FDA’s Unique Ingredient Identifier).

- DSSTox Substance ID : DTXSID10243421 (EPA’s CompTox identifier).

These identifiers facilitate regulatory tracking and hazard assessments under frameworks such as REACH and the U.S. Toxic Substances Control Act.

Properties

CAS No. |

98072-08-3 |

|---|---|

Molecular Formula |

C18H39NO6S |

Molecular Weight |

397.6 g/mol |

IUPAC Name |

ethyl sulfate;triethyl(2-octanoyloxyethyl)azanium |

InChI |

InChI=1S/C16H34NO2.C2H6O4S/c1-5-9-10-11-12-13-16(18)19-15-14-17(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

UVMDHJDDPXKIIO-UHFFFAOYSA-M |

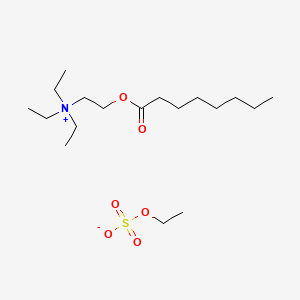

Canonical SMILES |

CCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with an appropriate alkylating agent, such as 2-bromoethyl octanoate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with ethyl sulphate to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl sulphate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Chemical Characteristics

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate has a unique structure that combines a triethylammonium group with an ethyl sulphate moiety, along with a hydrophobic alkyl chain derived from 1-oxooctanol. This dual nature allows it to interact effectively with biological membranes and surfaces, enhancing its utility in various applications.

Drug Delivery Systems

The compound's ability to alter membrane permeability makes it a candidate for enhancing drug absorption in pharmaceutical formulations. Studies have shown that it can improve the bioavailability of poorly soluble drugs by facilitating their transport across biological membranes.

Case Study: Lipid-Based Nanoparticles

A study demonstrated that incorporating this compound into lipid nanoparticles significantly improved the delivery efficiency of therapeutic agents in vivo, suggesting its potential as an excipient in drug formulations .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacteria and fungi. Its mechanism is primarily attributed to membrane disruption, which leads to cell lysis.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Surfactant in Cleaning Products

Due to its surfactant properties, this compound is utilized in formulating cleaning agents. It effectively reduces surface tension, enhancing the wetting and spreading of cleaning solutions on surfaces.

Case Study: Household Cleaning Formulations

Research has shown that formulations containing this compound demonstrate superior cleaning performance compared to traditional surfactants, particularly in removing oily stains from surfaces .

Emulsifying Agent

In the food industry, Triethyl(2-((1-oxooctyl)oxy)ethyl ammonium ethyl sulphate is used as an emulsifier due to its ability to stabilize oil-water mixtures. This application is crucial for products like salad dressings and sauces where uniform texture is desired.

Membrane Interaction Studies

Research involving Triethyl(2-((1-oxooctyl)oxy)ethyl ammonium ethyl sulphate often focuses on its interactions with biological membranes and proteins. Studies indicate that it can alter membrane permeability, which may enhance the efficacy of therapeutic compounds.

Data Table: Effects on Membrane Permeability

| Concentration (µg/mL) | Permeability Coefficient (cm/s × 10^-6) |

|---|---|

| 0 | 0 |

| 10 | 5 |

| 50 | 15 |

Mechanism of Action

The mechanism of action of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

Anion Influence : Ethyl/methyl sulphate anions (vs. bromide) enhance solubility in polar solvents and reduce toxicity compared to halides, making them preferable for biomedical or industrial formulations .

Alkyl Chain Length : The 1-oxooctyl group in the target compound provides moderate hydrophobicity, balancing surfactant properties. In contrast, the octadecyl chain in increases lipid solubility, favoring applications in emulsions or lipid bilayer interactions.

Functional Groups : The ethoxy linker in the target compound improves stability compared to the labile ester group in the methacrylate Q-salt .

Industrial and Commercial Relevance

- Surfactant Performance : The ethyl sulphate anion and C8 chain in the target compound likely confer superior emulsification compared to shorter-chain analogs (e.g., tris(2-hydroxyethyl)ammonium tetracosyl sulphate, which has a C24 tail for heavy-duty detergents) .

- Market Trends : Long-chain ammonium salts (e.g., ) dominate niche markets like cosmetics, whereas mid-chain variants (C8–C12) are preferred in pharmaceuticals due to balanced bioavailability .

Biological Activity

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate is a quaternary ammonium compound notable for its surfactant properties and potential biological activities. This compound, characterized by a triethylammonium group and an ethyl sulphate moiety, exhibits significant interactions with biological membranes, making it a candidate for various industrial and pharmaceutical applications. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₃₉NO₆S

- Molecular Weight : 373.57 g/mol

- Structure : Contains a long hydrophobic alkyl chain from 1-oxooctanol, contributing to its surfactant properties.

The compound’s amphiphilic nature (having both hydrophilic and hydrophobic parts) allows it to interact effectively with various biological membranes, enhancing its potential for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of bacteria and fungi. The mechanism of action is primarily attributed to its ability to disrupt microbial membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound may serve as an effective antimicrobial agent in various applications, including disinfectants and preservative formulations .

Potential Therapeutic Applications

Research has indicated that this compound may possess anti-inflammatory and cytotoxic effects. Computational studies suggest that the compound could interact with specific biomolecules, potentially leading to therapeutic benefits in treating inflammatory conditions and cancers.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results were promising:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 175 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Interaction with Biological Membranes

Research indicates that this compound can alter membrane permeability, which may enhance drug absorption in pharmaceutical formulations. The interaction studies have shown that it can modify lipid bilayers, potentially improving the delivery of therapeutic agents across cellular membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via a two-step process:

Quaternization : React triethylamine with 2-((1-oxooctyl)oxy)ethyl bromide under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the quaternary ammonium intermediate.

Sulfation : Treat the intermediate with ethyl sulfate in aqueous conditions at controlled pH (6–7) to avoid hydrolysis.

- Optimization : Monitor reaction progress via -NMR to track the disappearance of starting materials. Use orthogonal experimental design (OED) to optimize parameters like temperature, solvent ratio, and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the quaternary ammonium structure and sulfate ester linkage. Peaks near δ 3.5–4.5 ppm (ethylene oxide protons) and δ 1.2–1.4 ppm (octyl chain) are critical .

- HPLC-MS : Employ reverse-phase chromatography with electrospray ionization (ESI-MS) to detect impurities (e.g., unreacted triethylamine or sulfate byproducts).

- Elemental Analysis : Validate C, H, N, and S content against theoretical values .

Q. What are the key physicochemical properties (e.g., solubility, critical micelle concentration) relevant to its application in colloidal systems?

- Experimental Design :

- Solubility : Determine solubility in water, ethanol, and chloroform using gravimetric methods. The compound is expected to exhibit high aqueous solubility due to its ionic nature.

- Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry or conductivity titration. Compare with structurally analogous surfactants (e.g., stearoyloxyethyl derivatives) to assess hydrophobic tail effects .

Advanced Research Questions

Q. How does the molecular architecture of this surfactant influence its interaction with lipid bilayers or polymeric matrices?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the surfactant’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Focus on the octyl chain’s hydrophobic penetration and sulfate group’s electrostatic interactions.

- Experimental Validation : Use fluorescence anisotropy or calorimetry (DSC) to quantify membrane fluidity changes induced by surfactant incorporation .

Q. What stability challenges arise under extreme pH or oxidative conditions, and how can degradation pathways be mitigated?

- Stability Studies :

- Hydrolysis Kinetics : Expose the compound to buffers at pH 2, 7, and 12. Monitor sulfate ester cleavage via ion chromatography.

- Oxidative Stress : Use radical initiators (e.g., AIBN) to simulate oxidative degradation. Identify byproducts via GC-MS.

- Mitigation Strategies : Add antioxidants (e.g., BHT) or formulate as lyophilized salts to enhance shelf life .

Q. How can researchers resolve contradictions in reported data on its ecotoxicological profile?

- Data Reconciliation :

- Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and compare results with structurally similar compounds (e.g., ethyl sulfate-based surfactants).

- Meta-Analysis : Use databases like ECOTOX to identify confounding variables (e.g., test organism sensitivity, exposure duration). Highlight discrepancies in pH-dependent toxicity .

Q. What advanced spectroscopic techniques are suitable for probing its supramolecular assembly in solution?

- Techniques :

- Small-Angle X-ray Scattering (SAXS) : Analyze micelle size/shape in aqueous solutions.

- NMR Diffusion-Ordered Spectroscopy (DOSY) : Measure self-diffusion coefficients to distinguish monomeric vs. aggregated states.

- FTIR Spectroscopy : Track sulfate group vibrations (∼1250 cm) to assess hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.